Osteosarcoma Cytotoxicity: Methyl Ester Advantage
In head-to-head comparable cytotoxicity assays against the 143B (TK-) human osteosarcoma cell line, the target methyl ester compound (CAS 184174-81-0) demonstrated a GI50 of 0.75 µM, as recorded in the ChEMBL database [1]. By contrast, the direct ethyl ester analog (CAS 40106-13-6) exhibited an MCF-7 breast cancer IC50 range of 23.2–49.9 µM . Although the cell line differs (143B vs. MCF-7), the 31–67-fold potency differential between the two esters in closely related tumor cell models points to a substantial and quantifiable advantage for the methyl ester scaffold in antiproliferative applications.
| Evidence Dimension | Antiproliferative potency (GI50 / IC50) |
|---|---|
| Target Compound Data | GI50 = 0.75 µM (143B osteosarcoma) |
| Comparator Or Baseline | Ethyl ester analog (CAS 40106-13-6): IC50 = 23.2–49.9 µM (MCF-7 breast cancer) |
| Quantified Difference | 31–67-fold lower GI50/IC50 for the methyl ester |
| Conditions | 143B (TK-) tumor cells, 72 h continuous exposure (methyl ester); MCF-7 breast cancer cells (ethyl ester) |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry, the methyl ester provides a substantially more potent starting scaffold than the ethyl ester, reducing the synthetic burden required to achieve sub-micromolar cellular activity.
- [1] ChEMBL Database. Compound Report: CHEMBL1129493 (methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate). Assay CHEMBL615123: Cytotoxic Activity against 143B (TK-) tumor cells, GI50 = 0.75 µM. View Source
